Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-
Description
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- is a fluorinated sulfonamide derivative characterized by a trifluoromethyl group attached to the sulfonamide core and a 3-(1-pyrrolidinyl)phenyl substituent on the nitrogen atom. Such compounds are often explored for applications in medicinal chemistry, agrochemicals, or ionic liquids due to their thermal stability, lipophilicity, and bioactivity .
Properties
CAS No. |
654069-33-7 |
|---|---|
Molecular Formula |
C11H13F3N2O2S |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(3-pyrrolidin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)15-9-4-3-5-10(8-9)16-6-1-2-7-16/h3-5,8,15H,1-2,6-7H2 |
InChI Key |
DBEJILCOPYVABN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Reaction Scheme :
$$ \text{3-Fluoronitrobenzene} + \text{Pyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{3-(1-Pyrrolidinyl)nitrobenzene} \xrightarrow{\text{Reduction}} \text{3-(1-Pyrrolidinyl)aniline} $$
Conditions :
Buchwald-Hartwig Amination
Reaction Scheme :
$$ \text{3-Bromoaniline} + \text{Pyrrolidine} \xrightarrow{\text{Pd Catalyst, Ligand}} \text{3-(1-Pyrrolidinyl)aniline} $$
Conditions :
- Catalyst : Palladium(II) acetate (Pd(OAc)$$_2$$) with Xantphos ligand
- Base : Sodium tert-butoxide (NaOtBu)
- Solvent : Toluene or 1,4-dioxane
- Temperature : 100–110°C for 12–24 hours
Sulfonylation with Trifluoromethanesulfonyl Chloride
Direct Sulfonylation
Reaction Scheme :
$$ \text{3-(1-Pyrrolidinyl)aniline} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} $$
Conditions :
Microwave-Assisted Sulfonylation
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| NAS + Reduction | Cost-effective, scalable | Longer reaction time (≥12 h) | 70–85% |
| Buchwald-Hartwig | High regioselectivity | Requires Pd catalyst, inert conditions | 65–78% |
| Direct Sulfonylation | Mild conditions, high efficiency | Sensitive to moisture | 82–90% |
| Microwave-Assisted | Rapid (≤5 min), high purity | Specialized equipment required | 88–94% |
Critical Reaction Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity and stability of the compound. This property makes it an effective dopant in carbon nanotubes and other materials . The compound’s interactions with enzymes and receptors are also of interest in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Groups
The compound’s key distinguishing feature is the 3-(1-pyrrolidinyl)phenyl group, which introduces a nitrogen-containing heterocycle. This contrasts with similar compounds:
- Perfluidone : 1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide (CAS: 66063-05-6) replaces pyrrolidinyl with a phenylsulfonyl group, enhancing its herbicidal activity .
- 1,1,1-Trifluoro-N-[3-(trifluoromethyl)phenyl]methanesulfonamide : Substitutes pyrrolidinyl with a trifluoromethylphenyl group, increasing hydrophobicity and electronegativity .
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- Thermal Stability: Ionic liquid analogs (e.g., 1-butyl-4-dimethylaminopyridinium derivatives) exhibit high thermal stability (heat capacities ~4.5–5.6 J/g·K) .
- Melting Points : Related compounds like 2,5-bis(trifluoromethyl)benzenesulfonamide melt at 147°C, indicating that fluorination elevates melting points .
- Solubility : Pyrrolidinyl groups may enhance solubility in polar aprotic solvents (e.g., THF, DMF), as seen in and .
Biological Activity
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of trifluoromethyl and pyrrolidinyl groups, which may influence its biological activity.
- Chemical Formula : C13H12F3N2O2S
- Molecular Weight : 351.34 g/mol
- CAS Number : 62676-86-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research has indicated that methanesulfonamide derivatives can act as inhibitors of various enzymes and receptors, potentially influencing pathways involved in inflammation and cancer progression.
Antimicrobial Activity
A study evaluated the antibacterial properties of related trifluoromethyl-containing sulfonamides against Mycobacterium tuberculosis (M. tb) and other bacterial strains. The results showed significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics such as ethambutol. Specifically, compounds with similar structural motifs exhibited MIC values ranging from 4–8 μg/mL against M. tb .
Cytotoxicity Assays
Further investigations into the cytotoxic effects of methanesulfonamide derivatives were conducted using human liver carcinoma cell lines (HepG2). The MTT assay revealed that certain derivatives reduced cell viability at concentrations as low as 15 μg/mL, indicating potential for selective toxicity towards cancer cells .
Case Study 1: Antitubercular Activity
In a controlled laboratory setting, a series of methanesulfonamide derivatives were synthesized and tested for their antitubercular activity. Two specific compounds demonstrated potent activity against M. tb with MICs of 4–8 μg/mL. These findings suggest that modifications to the methanesulfonamide structure can enhance its efficacy as an antitubercular agent .
Case Study 2: Selective Cytotoxicity
Another study focused on the selective cytotoxicity of these compounds against HepG2 cells. The results indicated that while some derivatives showed significant cytotoxic effects at lower concentrations, others required higher doses to achieve similar effects. This variability highlights the importance of structural modifications in optimizing therapeutic profiles .
Summary Table of Biological Activities
| Activity Type | Compound Tested | MIC (μg/mL) | Cell Line | Effect on Viability |
|---|---|---|---|---|
| Antimicrobial | Methanesulfonamide Derivative A | 4 | N/A | N/A |
| Antimicrobial | Methanesulfonamide Derivative B | 8 | N/A | N/A |
| Cytotoxicity | Methanesulfonamide Derivative C | N/A | HepG2 | Reduced at 15 μg/mL |
| Cytotoxicity | Methanesulfonamide Derivative D | N/A | HepG2 | Reduced at 65 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
